Zinc decanoate

Description

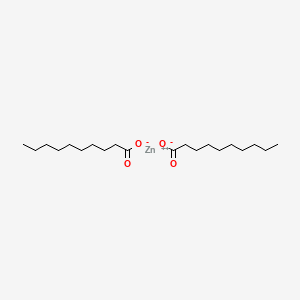

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKSAUAQUPYOPO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890685 | |

| Record name | Decanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-17-0, 90342-29-3 | |

| Record name | Zinc decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, zinc salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090342293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, zinc salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, zinc salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRA2V8D3ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of High-Purity Zinc Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for obtaining high-purity zinc decanoate. It is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and other applications where the quality of this compound is a critical parameter. This document details established experimental protocols, presents quantitative data for comparison, and illustrates key workflows and relationships.

Introduction to this compound

This compound (C₂₀H₃₈O₄Zn) is the zinc salt of decanoic acid, a saturated fatty acid.[1][2] Its utility spans various industrial and pharmaceutical applications, including use as an anti-corrosive agent, a catalyst in polymer production, a lubricant additive, and increasingly, in pharmaceutical formulations due to its biological properties.[3] For pharmaceutical applications, achieving high purity is paramount to ensure safety, efficacy, and batch-to-batch consistency. This guide focuses on synthesis and purification strategies designed to yield this compound with a purity exceeding 98%.[1][3]

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. The most common methods include direct reaction, precipitation, and solvent-free mechanochemical synthesis.

Direct Reaction Method

The direct reaction of zinc oxide with decanoic acid is a widely employed and traditional method for synthesizing this compound.[3] This heterogeneous reaction typically involves heating the reactants in the presence of an organic solvent to facilitate the reaction and remove water as a byproduct.

Experimental Protocol:

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer, add zinc oxide (ZnO) and decanoic acid in a 1:2 molar ratio.[4]

-

Solvent Addition: Add a high-boiling point solvent, such as toluene or xylene, to the flask.[3][4] The solvent facilitates heat transfer and the removal of water formed during the reaction.

-

Reaction: Heat the mixture to a temperature range of 60-80°C with continuous stirring.[3] The reaction progress can be monitored by the dissolution of the zinc oxide. The reaction is typically carried out for 2-6 hours.[3]

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by filtration. Wash the crude product with a non-polar solvent like hexane to remove any unreacted decanoic acid.[5]

-

Drying: Dry the purified product in a vacuum oven at a controlled temperature to remove residual solvents.

Precipitation Method

The precipitation method offers a milder alternative to the direct reaction method, often resulting in a high-purity product.[3] This method involves the reaction of a soluble zinc salt with a soluble decanoate salt in an aqueous or mixed aqueous-organic medium.[3]

Experimental Protocol:

-

Preparation of Sodium Decanoate: In a beaker, dissolve sodium hydroxide in deionized water. Slowly add decanoic acid to the sodium hydroxide solution with stirring until a clear solution of sodium decanoate is formed.

-

Preparation of Zinc Salt Solution: In a separate beaker, dissolve a soluble zinc salt, such as zinc nitrate hexahydrate or zinc sulfate, in deionized water.[3][6]

-

Precipitation: Slowly add the zinc salt solution to the sodium decanoate solution with vigorous stirring. A white precipitate of this compound will form immediately.[3] The reaction is typically conducted at temperatures ranging from 25-50°C.[3]

-

Digestion: Continue stirring the mixture for a period to allow for the complete precipitation and aging of the crystals.

-

Filtration and Washing: Collect the precipitate by filtration. Wash the product thoroughly with deionized water to remove any soluble inorganic byproducts, such as sodium nitrate or sodium sulfate.

-

Drying: Dry the purified this compound in a vacuum oven.

Solvent-Free Mechanochemical Method

Mechanochemical synthesis is an environmentally friendly approach that utilizes mechanical energy, typically from ball milling, to drive the reaction between zinc oxide and decanoic acid without the need for a solvent.[3] This method is characterized by short reaction times and high yields.[3]

Experimental Protocol:

-

Reactant Loading: Place zinc oxide and decanoic acid in a 1:2 molar ratio into a high-energy ball milling vial.

-

Milling: Mill the reactants at room temperature for 30-60 minutes.[3] The mechanical energy will induce the chemical reaction.

-

Product Collection: After milling, collect the resulting this compound powder from the vial.

-

Purification (if necessary): While this method often produces a high-purity product directly, a washing step with a non-polar solvent can be employed to remove any residual unreacted decanoic acid.

Purification of this compound

Achieving high purity often requires a dedicated purification step after the initial synthesis. The choice of purification method depends on the nature of the impurities present.

Washing with a Non-Polar Solvent

This is a simple and effective method for removing unreacted decanoic acid, which is often the primary organic impurity.[5]

Experimental Protocol:

-

Slurry Formation: Place the crude this compound in a flask and add a sufficient volume of a non-polar solvent, such as hexane, to form a slurry.[5]

-

Stirring: Stir the slurry at room temperature for 30-60 minutes.[5]

-

Filtration: Filter the mixture using a Büchner funnel under vacuum to separate the purified solid from the solvent containing the dissolved impurities.[5]

-

Drying: Dry the purified product under vacuum to remove the residual solvent.[5]

Recrystallization

For achieving very high purity (>99%), recrystallization is the preferred method as it can remove a wider range of impurities.[5]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/hexane).[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then further cool it in an ice bath to induce the crystallization of pure this compound.[5]

-

Isolation: Collect the crystals by filtration.[5]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[5]

-

Drying: Dry the high-purity crystals under vacuum.[5]

Data Presentation

The following tables summarize the quantitative data associated with the different synthesis and purification methods.

Table 1: Comparison of Synthesis Methods for this compound

| Synthesis Method | Typical Yield | Purity | Reaction Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |

| Direct Reaction | 85-95%[3] | >95% | 60-80[3] | 2-6 hours[3] | Well-established, uses common reagents. | Requires organic solvents, higher temperatures. |

| Precipitation | >90% | >98% | 25-50[3] | < 1 hour | High purity, mild conditions, energy-efficient.[3] | Requires preparation of a decanoate salt. |

| Mechanochemical | 90-95%[3] | >98% | Room Temperature | 30-60 minutes[3] | Solvent-free, rapid, energy-efficient.[3] | Requires specialized milling equipment. |

Table 2: Comparison of Purification Techniques for this compound

| Purification Technique | Expected Purity | Typical Yield Recovery | Advantages | Disadvantages |

| Washing with Non-Polar Solvent | >95%[5] | 90-98%[5] | Simple, fast, uses common solvents.[5] | May not remove all types of impurities effectively.[5] |

| Recrystallization | >99%[5] | 80-95%[5] | High purity, can remove a wide range of impurities.[5] | More time-consuming, potential for lower yield.[5] |

Analytical Methods for Purity Assessment

To confirm the purity of the synthesized this compound, a combination of analytical techniques is recommended.

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the decanoate content and detect organic impurities.[7]

-

Atomic Absorption Spectroscopy (AAS): A robust method for determining the total zinc content.[7][8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the zinc carboxylate salt and identify the absence of unreacted carboxylic acid (broad peak around 1700-1750 cm⁻¹).[5]

-

Elemental Analysis: To determine the precise elemental composition (C, H, O, Zn) and confirm the stoichiometry of the compound.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis and purification of high-purity this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. parchem.com [parchem.com]

- 3. Buy this compound | 13040-17-0 | >98% [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN108794324A - The preparation method of zinc Isoocatanoate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Zinc Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc decanoate (Zn(C₁₀H₁₉O₂)₂), a metal carboxylate of significant interest in various industrial and pharmaceutical applications. This document details the precise atomic arrangement determined by single-crystal X-ray diffraction, outlines the experimental protocols for its synthesis and analysis, and discusses its relevance in the field of drug development.

Chemical and Physical Properties

This compound is the zinc salt of decanoic acid, a ten-carbon saturated fatty acid.[1][2] Its properties make it suitable for applications ranging from a catalyst in polymer production to an anti-corrosive additive and a potential ingredient in pharmaceutical formulations.[2]

| Property | Value | Reference(s) |

| IUPAC Name | zinc;decanoate or zinc bis(decanoate) | [2][3] |

| CAS Number | 13040-17-0 | [2][4][5] |

| Molecular Formula | C₂₀H₃₈O₄Zn | [2][4][5] |

| Molecular Weight | 407.9 g/mol | [2][4] |

| Canonical SMILES | CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Zn+2] | [2] |

| InChI Key | NVKSAUAQUPYOPO-UHFFFAOYSA-L | [2][4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [2][4] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2][4] |

Crystal Structure and Molecular Geometry

The definitive crystal structure of this compound was determined for the first time using single-crystal X-ray diffraction, revealing a unique molecular arrangement among long-chain zinc carboxylates.[1][6][7]

Crystallographic Data

The single-crystal X-ray data indicates a non-centrosymmetric structure.[1][2] The compound crystallizes in the monoclinic C2 space group.[1] This structure is characterized by a lamellar stacking of sheets that are perpendicular to the c-axis of the unit cell, with no interdigitation of the aliphatic chains between layers.[1]

| Parameter | This compound (ZnC10) | Reference(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | C2 | [1] |

| a (Å) | 54.3 | [1] |

| b (Å) | 5.17 | [1] |

| c (Å) | 8.16 | [1] |

| α (°) | 90 | [1] |

| β (°) | 91.2 | [1] |

| γ (°) | 90 | [1] |

| Volume (ų) | 2288 | [1] |

| Z | 4 | [1] |

Note: Unit cell parameters are derived from Rietveld-refined synchrotron powder X-ray diffraction data which match the crystallographically determined structure.[1]

Zinc Coordination Environment

A key feature of the this compound structure is the symmetric tetrahedral coordination around the central zinc ion.[1][2] The zinc atom is bonded to four oxygen atoms from four different decanoate ligands. Each carboxylate group acts as a bidentate bridge between two zinc atoms in a syn-anti arrangement, forming an extended network.[1][8] This coordination results in essentially equivalent Zn-O bond lengths, which is a distinguishing feature compared to other zinc carboxylates that often show a more distorted arrangement.[1][7]

| Bond / Angle | Description | Reference(s) |

| Zn Coordination | Tetrahedral (ZnO₄) | [1][2] |

| Zn-O Bonds | Essentially equivalent bond lengths, indicating a symmetric coordination sphere. | [1] |

| Ligand Binding | Each carboxylate group bridges two zinc atoms in a syn-anti bidentate fashion. | [1][8] |

| Overall Structure | Lamellar sheets of coordinated zinc centers and carboxylate headgroups, separated by aliphatic tails. | [1][2] |

Experimental Protocols

Synthesis of this compound Single Crystals

The growth of high-quality single crystals of long-chain metal carboxylates is challenging due to their low solubility.[1] A successful method involves the slow evaporation of a solvent.

Methodology:

-

Reaction Mixture: this compound is synthesized by reacting a stoichiometric amount of zinc oxide (ZnO) with decanoic acid in an organic solvent such as ethanol.[7]

-

Dissolution: The reactants are heated and stirred until a clear solution is obtained.

-

Crystallization: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at room temperature.

-

Crystal Growth: Slow evaporation of the solvent over several days to weeks yields small, thin, plate-like single crystals suitable for diffraction analysis.[1][7]

Single-Crystal X-ray Diffraction (SCXRD)

The crystal structure was elucidated using data collected from single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer equipped with a focused X-ray source (e.g., Cu Kα, λ = 1.54178 Å) and a sensitive detector.[7] Data is collected at a controlled temperature, often cryogenic, to minimize thermal motion.

-

Data Processing: The collected diffraction data (a series of images) is processed to determine the unit cell parameters and integrate the reflection intensities.

-

Structure Solution and Refinement: The positions of the atoms are determined using direct methods or Patterson synthesis. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[7] Systematic absences in the diffraction pattern help identify the space group. For this compound, possible space groups C2, Cm, or C2/m were considered, with C2 providing a stable refinement.[7]

Visualizations: Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the experimental and structural logic.

Relevance to Drug Development

The unique structural properties of this compound are relevant to pharmaceutical sciences. Its lamellar structure and the nature of zinc coordination can be exploited in drug delivery systems.

-

Sustained Release: The slow degradation of the zinc-carboxylate network could enable the sustained release of zinc ions or an incorporated active pharmaceutical ingredient (API).[2] Zinc itself is an essential nutrient with roles in immune function and cellular regulation, making its controlled delivery a therapeutic goal.

-

Drug Formulation: As a zinc salt of a fatty acid, it possesses amphiphilic properties that can be useful in formulating poorly soluble drugs, potentially enhancing bioavailability.

-

Topical Applications: Zinc compounds are widely used in dermatology. The structure of this compound may influence its interaction with skin lipids and its efficacy in topical formulations.[2]

The diagram below illustrates a potential mechanism of action for zinc ions, which can be delivered by a carrier like this compound, in a therapeutic context such as antiviral applications.

Conclusion

The crystal structure of this compound, characterized by a symmetric tetrahedral zinc center and a non-centrosymmetric lamellar packing, provides a foundational understanding for its application in materials science and pharmacology.[1][2] The detailed structural data and experimental protocols presented in this guide offer valuable information for researchers aiming to synthesize, characterize, and utilize this compound. Its potential for controlled zinc release and as a formulation excipient makes this compound a compound of continuing interest for drug development professionals.

References

- 1. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00184A [pubs.rsc.org]

- 2. Buy this compound | 13040-17-0 | >98% [smolecule.com]

- 3. Decanoic acid, zinc salt, basic | C20H38O4Zn | CID 159462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. chembk.com [chembk.com]

- 6. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Zinc Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc decanoate (C₂₀H₃₈O₄Zn) is a zinc salt of decanoic acid, a medium-chain fatty acid.[1][2][3] As a metal carboxylate, often referred to as a "metal soap," it possesses unique physicochemical properties that make it a compound of interest in various industrial and research applications, including as a catalyst, stabilizer, and in drug delivery systems.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and a visualization of the broader context of zinc signaling in biological systems.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and development work.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Zinc caprate, Decanoic acid, zinc salt | [2][3] |

| CAS Number | 13040-17-0 | [1][2] |

| Molecular Formula | C₂₀H₃₈O₄Zn | [1][2][3][4] |

| Molecular Weight | 407.9 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Structure | A study involving multi-technique structural analysis confirmed the single-crystal X-ray diffraction structure of this compound.[5][6] | [5][6] |

Thermal and Physical Properties

| Property | Value | Notes | Reference(s) |

| Melting Point | 130 °C | A related compound, zinc neodecanoate, has a reported melting point range of 100–120°C.[7] | [3] |

| Boiling Point | Not available | Data for the related zinc neodecanoate suggests a boiling point of 165 °C, though this is not confirmed for this compound.[8] | |

| Thermal Stability | The thermal decomposition of related zinc carboxylates, like basic zinc neodecanoate, begins at approximately 200°C, with significant degradation observed between 200°C and 400°C.[7] The final solid product of thermal decomposition is typically zinc oxide.[7] | TGA and DSC are the primary methods for analysis. | [7] |

Solubility Profile

| Solvent | Solubility | Notes | Reference(s) |

| Water | The solubility product (Ksp) has been determined, allowing for the calculation of its low solubility in water.[9] Other sources describe it as insoluble or immiscible.[7][10] | The Ksp value provides a more quantitative measure of its poor aqueous solubility. | [7][9][10] |

| DMSO | Soluble | [1][2] | |

| Organic Solvents | Generally soluble in nonpolar organic solvents such as toluene, xylene, and mineral spirits.[7] | The long hydrocarbon chains of the decanoate ligands contribute to its solubility in organic media. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline standard protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of crystalline solids.[11][12][13]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder the this compound sample. Introduce a small amount into a capillary tube and pack it down to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to determine an approximate melting point. Then, in a separate determination, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[11]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

Replicates: Perform at least two more measurements to ensure consistency.

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability and decomposition of this compound.[7]

Objective: To determine the decomposition temperature and characterize the thermal events associated with the heating of this compound.

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

This compound sample (5-10 mg)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA or DSC pan.[7]

-

TGA Analysis:

-

Place the sample in the TGA furnace.

-

Purge with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.[7]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 600 °C).[7]

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of decomposition.

-

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC cell.

-

Purge with an inert gas.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[7]

-

Record the heat flow to the sample relative to the reference. Endothermic or exothermic peaks correspond to thermal events such as melting and decomposition.

-

Quantitative Solubility Determination

This protocol outlines a method to determine the solubility of this compound in a specific solvent.[14]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters

-

Analytical instrument for zinc quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container to ensure a saturated solution is formed.[14]

-

Equilibration: Place the container in a temperature-controlled shaker and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Separation: Centrifuge an aliquot of the mixture to separate the undissolved solid. Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter compatible with the solvent.[14]

-

Quantification: Prepare a series of standard solutions of known zinc concentrations in the same solvent. Analyze the filtered sample and the standards using AAS or ICP-OES to determine the zinc concentration in the saturated solution.[14]

-

Calculation: Calculate the solubility of this compound from the measured zinc concentration.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale method is precipitation.

Precipitation Method

This method involves the reaction of a soluble zinc salt with a soluble decanoate salt in an aqueous or mixed solvent system.[1]

Reaction: Zn²⁺(aq) + 2C₉H₁₉COO⁻(aq) → Zn(C₉H₁₉COO)₂(s)

Materials:

-

A soluble zinc salt (e.g., zinc chloride, zinc nitrate)

-

Sodium decanoate or potassium decanoate

-

Solvent (e.g., water, ethanol, or a mixture)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the zinc salt in the chosen solvent in one beaker and the decanoate salt in a separate beaker of the same solvent.

-

Precipitation: Slowly add the zinc salt solution to the decanoate solution with constant stirring. A precipitate of this compound will form.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the precipitate with the solvent to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified this compound, for example, in a vacuum oven at a moderate temperature.

Biological Context: Zinc Signaling

While specific signaling pathways directly initiated by the this compound molecule are not extensively documented, the delivery of zinc ions to biological systems is of significant interest to researchers. Zinc itself is a crucial signaling molecule, acting as an intracellular second messenger.[15][16][17][18]

Extracellular stimuli can trigger a transient increase in cytosolic free zinc, known as a "zinc wave," which originates from intracellular stores like the endoplasmic reticulum and mitochondria.[17] This zinc signal can modulate the activity of various downstream proteins, including protein kinases and phosphatases, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.[15] The dysregulation of zinc homeostasis and signaling is implicated in numerous diseases.[16]

Below is a diagram illustrating the general concept of zinc as an intracellular signaling molecule.

Caption: A diagram illustrating the role of zinc as an intracellular second messenger.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable data and standardized protocols for researchers and professionals in drug development and materials science. A thorough understanding of these properties is fundamental for its effective application and for the development of novel formulations and technologies. The broader context of zinc signaling highlights the potential biological significance of compounds capable of modulating cellular zinc homeostasis.

References

- 1. Buy this compound | 13040-17-0 | >98% [smolecule.com]

- 2. medkoo.com [medkoo.com]

- 3. 13040-17-0 CAS MSDS (ZINC CAPRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. americanelements.com [americanelements.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Page loading... [guidechem.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. benchchem.com [benchchem.com]

- 15. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

Zinc Decanoate in Catalysis: A Deep Dive into Reaction Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc decanoate, a zinc carboxylate, has emerged as a versatile and effective catalyst in a range of organic transformations, most notably in transesterification and ring-opening polymerization reactions. Its efficacy stems from the Lewis acidic nature of the zinc(II) center, which activates substrates for nucleophilic attack. This technical guide provides a comprehensive overview of the proposed mechanisms of action for this compound in catalysis, details key experimental protocols for studying these reactions, and presents relevant quantitative data from the literature. Visualizations of the primary catalytic cycles and experimental workflows are provided to facilitate a deeper understanding of the underlying chemical processes.

Core Catalytic Mechanisms of this compound

The catalytic activity of this compound is primarily attributed to the electrophilic nature of the Zn(II) ion, which functions as a Lewis acid.[1] This allows it to coordinate with electron-rich atoms, such as the oxygen of a carbonyl group, thereby activating the molecule for subsequent reaction.[1] Several detailed mechanisms have been proposed for its action in key catalytic processes.

Transesterification Reactions

In the transesterification of triglycerides for biodiesel production, zinc carboxylates like this compound are known to be active catalysts.[2] Theoretical and experimental studies have explored various potential reaction pathways.[2]

A widely accepted mechanism involves the initial coordination of the alcohol (e.g., methanol) to the zinc center, followed by a carboxylate shift. This creates a more reactive alkoxide-like species. The triglyceride then co-coordinates with this complex, leading to nucleophilic attack and the formation of fatty acid methyl esters (FAME).[2][3]

Three primary mechanisms have been investigated:

-

Mechanism A (Lewis Acid Mechanism): The classic Lewis acid pathway involves the coordination of the triglyceride's carbonyl group to the Zn(II) ion, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.[2]

-

Mechanism B (Methanol Coordination and Carboxylate Shift): This mechanism posits the initial coordination of methanol to the zinc ion, followed by a shift of a decanoate ligand.[2][3]

-

Mechanism C (Co-coordination): In this pathway, both methanol and the triglyceride coordinate simultaneously to the zinc center.[2]

Studies suggest that a pathway involving the initial coordination of methanol is the preferred route for the transesterification of triglycerides catalyzed by zinc carboxylates.[2][3]

Ring-Opening Polymerization (ROP)

Zinc carboxylates are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are used to produce biodegradable polyesters.[4] In this context, the zinc complex typically acts as an initiator. The mechanism is generally believed to proceed via a coordination-insertion pathway.

The process begins with the coordination of the cyclic monomer to the zinc center. This is followed by nucleophilic attack of an initiating group (often an alcohol or alkoxide) at the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a propagating species. Subsequent monomer units add to the growing polymer chain in a similar fashion.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and study of this compound catalysis. The following sections outline general methodologies for key reactions and analytical techniques.

General Procedure for Zinc-Catalyzed Transesterification

This protocol is a generalized procedure based on methodologies reported for zinc carboxylate-catalyzed transesterification.[5]

Materials:

-

Triglyceride (e.g., soybean oil, waste cooking oil)

-

Alcohol (e.g., methanol, ethanol)

-

This compound (or a precursor like zinc oxide/chloride)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., nitrogen or argon)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer

-

Inert gas inlet/outlet

Procedure:

-

The reaction flask is charged with the triglyceride and the alcohol in the desired molar ratio (e.g., 1:30 oil to alcohol).

-

The this compound catalyst is added to the mixture (typically 0.5-5 mol% relative to the triglyceride).

-

The flask is flushed with an inert gas, and the reaction mixture is heated to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

-

The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using techniques such as Gas Chromatography (GC) to determine the conversion of triglycerides and the yield of FAME.

-

Upon completion, the reaction mixture is cooled to room temperature. The catalyst can often be recovered by filtration if it precipitates out of the solution.

-

The product mixture is then purified, typically by washing with water to remove excess alcohol and glycerol, followed by drying over an anhydrous salt (e.g., sodium sulfate).

General Procedure for Ring-Opening Polymerization

This protocol is a generalized procedure based on methodologies for zinc carboxylate-catalyzed ROP.[6][7]

Materials:

-

Cyclic ester monomer (e.g., lactide, ε-caprolactone)

-

This compound

-

Initiator (e.g., benzyl alcohol)

-

Anhydrous solvent (e.g., toluene or bulk polymerization)

-

Inert gas (e.g., nitrogen or argon)

Apparatus:

-

Schlenk flask or glovebox

-

Magnetic stirrer

-

Oil bath or heating mantle

-

Vacuum line

Procedure:

-

The monomer is purified by recrystallization or sublimation to remove any impurities, especially water.

-

The reaction is set up under a strict inert atmosphere in a Schlenk flask or a glovebox to prevent catalyst deactivation by moisture.

-

The this compound catalyst and the initiator are added to the reaction vessel.

-

The purified monomer is then added to the catalyst-initiator mixture.

-

The reaction is heated to the desired temperature (e.g., 90-130 °C) with stirring.

-

The polymerization is monitored by techniques such as ¹H NMR spectroscopy to determine monomer conversion and Gel Permeation Chromatography (GPC) to analyze the molecular weight and polydispersity of the resulting polymer.

-

The polymerization is terminated by cooling the reaction and precipitating the polymer in a non-solvent (e.g., cold methanol).

-

The polymer is collected by filtration and dried under vacuum.

Quantitative Data Presentation

The following tables summarize key quantitative data from the literature on catalysis using zinc carboxylates.

Table 1: Catalytic Performance of Zinc Carboxylates in Transesterification of Soybean Oil [8]

| Catalyst | Triglyceride Conversion (%) | FAME Yield (%) |

| Zinc Laurate | 98 | 92 |

| Zinc Palmitate | 97 | 91 |

| Zinc Stearate | 96 | 90 |

| Zinc Acetate | 98 | 92 |

Reaction Conditions: 100 °C, Methanol:Oil molar ratio = 30:1

Table 2: Kinetic Data for the Methanolysis of Polylactic Acid (PLA) [9]

| Catalyst Composition (wt%) | Initial Rate (x 10⁻⁴ g mL⁻¹ min⁻¹) |

| 100% Zinc Acetate | 7.5 |

| 75% Zinc Acetate + 25% DMAP | 8.38 |

| 50% Zinc Acetate + 50% DMAP | 9.2 |

| 25% Zinc Acetate + 75% DMAP | 8.2 |

| 100% DMAP | 6.8 |

Reaction Conditions: 130 °C, Total catalyst loading of 5 wt% relative to PLA.

Table 3: Ring-Opening Polymerization of ε-Caprolactone with Zinc Undecylenate [6]

| Monomer:Catalyst:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |

| 100:1:1 | 110 | 2 | 95 | 10,500 | 1.15 |

| 200:1:1 | 110 | 4 | 96 | 20,800 | 1.18 |

| 100:1:1 | 90 | 6 | 94 | 10,200 | 1.12 |

Mn = Number-average molecular weight, PDI = Polydispersity Index

Conclusion

This compound and related zinc carboxylates are robust and versatile catalysts for important organic transformations. Their mechanism of action, primarily rooted in Lewis acid catalysis, allows for the efficient activation of carbonyl-containing substrates. The specific reaction pathway can be influenced by the nature of the reactants and the reaction conditions. The experimental protocols outlined in this guide provide a foundation for researchers to explore and optimize reactions catalyzed by this compound. The presented quantitative data highlights the catalytic efficacy of these systems. Further research into ligand modification and reaction engineering holds the potential to further enhance the catalytic performance and expand the applicability of this compound in both academic and industrial settings.

References

- 1. Characterization and Reaction Kinetics of Zinc Carboxylates (Soaps) Relavant to Oil Paint Degradation - ProQuest [proquest.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Zinc undecylenate catalyst for the ring-opening polymerization of caprolactone monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

The Thermal Decomposition Pathway of Zinc Decanoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of zinc decanoate, a compound of significant interest in various industrial and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the decomposition process, quantitative data, experimental methodologies, and visual representations of the underlying chemical transformations.

Introduction

This compound, the zinc salt of decanoic acid, belongs to the class of metal carboxylates. Its thermal stability and decomposition characteristics are critical parameters in applications such as catalysis, polymer stabilization, and as a precursor in the synthesis of zinc oxide nanoparticles. Understanding its behavior at elevated temperatures is paramount for process optimization, safety, and quality control. This guide synthesizes available data to elucidate the thermal decomposition pathway of this compound.

Physicochemical Properties of this compound

While specific data for this compound is not extensively available in public literature, its properties can be inferred from similar long-chain zinc carboxylates.

| Property | Value | Reference(s) |

| Molecular Formula | Zn(C₁₀H₁₉O₂)₂ | [1][2] |

| Appearance | White to pale yellow solid | [3] |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water. | [3] |

Thermal Decomposition Analysis

The primary techniques for investigating the thermal decomposition of this compound are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[3] TGA monitors the mass change of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Key Findings from Thermal Analysis

Based on studies of analogous long-chain zinc carboxylates like zinc neodecanoate and zinc stearate, the thermal decomposition of this compound is expected to follow a similar pattern.[3][4]

-

Decomposition Profile: The decomposition is anticipated to occur in a single significant step.[3]

-

Decomposition Temperature Range: A significant weight loss is expected between 200°C and 400°C, which corresponds to the degradation of the decanoate ligands.[3]

-

Final Residue: The ultimate solid product of the thermal decomposition is zinc oxide (ZnO).[3][4]

-

Gaseous Byproducts: The decomposition process releases a mixture of gaseous byproducts, including carbon dioxide (CO₂), water (H₂O), and other hydrocarbons.[3]

Quantitative Data Summary (Based on Analogous Compounds)

The following table summarizes the expected quantitative data for the thermal decomposition of this compound, extrapolated from data on zinc neodecanoate and zinc stearate.

| Parameter | Expected Value Range | Atmosphere | Reference(s) |

| Onset of Decomposition | ~200°C | Inert (N₂, Ar) | [3][4] |

| Primary Decomposition Range | 200°C - 400°C | Inert (N₂, Ar) | [3] |

| Final Residue (as ZnO) | ~20% of initial mass | Inert (N₂, Ar) |

Note: The final residue percentage is a theoretical calculation based on the molar masses of this compound and zinc oxide.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed via the breaking of the zinc-carboxylate bonds, followed by the fragmentation of the organic ligands. The final products are the thermodynamically stable zinc oxide and various volatile organic molecules.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below, based on standard procedures for metal carboxylates.[3]

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[3]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[3]

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of the maximum decomposition rate, and the final residue percentage.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[3]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 450°C at a constant heating rate of 10°C/min.[3]

-

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting DSC curve for endothermic or exothermic peaks to determine their onset temperature, peak temperature, and the enthalpy change (area under the peak). The decomposition of zinc carboxylates is generally an endothermic process.[3]

Experimental and Analytical Workflow

The logical workflow for the comprehensive thermal analysis of this compound is illustrated below.

Conclusion

The thermal decomposition of this compound is a critical characteristic that influences its application across various scientific and industrial fields. This guide provides a foundational understanding of its decomposition pathway, primarily yielding zinc oxide and a mixture of gaseous byproducts within a temperature range of 200°C to 400°C. The presented experimental protocols and workflows offer a robust framework for researchers to conduct detailed thermal analyses. Further investigation using evolved gas analysis techniques such as TGA-MS or Pyrolysis-GC-MS is recommended for a more precise identification of all gaseous byproducts and to further refine the decomposition mechanism.

References

Solubility of Zinc Decanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc decanoate, the zinc salt of decanoic acid, is a metal carboxylate with a range of applications in industrial and pharmaceutical fields. Its utility is often dictated by its solubility characteristics in various organic media, which is crucial for formulation, reaction chemistry, and purification processes. This technical guide provides a comprehensive overview of the known solubility of this compound in organic solvents, details experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Data on the Solubility of this compound

Comprehensive quantitative data on the solubility of this compound in various organic solvents is sparse in peer-reviewed literature. However, qualitative descriptions and data for related compounds provide valuable insights. It is known to be soluble in dimethyl sulfoxide (DMSO)[1][2]. Studies on other zinc carboxylates suggest a general solubility in non-polar and some polar organic solvents, a characteristic attributed to the hydrophobic nature of the long hydrocarbon chain of the decanoate moiety. For instance, a related compound, basic zinc neodecanoate, is reported to be soluble in aromatic and aliphatic hydrocarbons, as well as some alcohols.

The synthesis of this compound has been successfully performed using solvents such as ethanol and toluene, which implies at least some degree of solubility in these media at the reaction temperatures (typically 60-80°C)[1]. Furthermore, recrystallization of this compound has been achieved using methanol and ethanol, indicating its solubility in these alcohols and the temperature-dependent nature of this solubility[3].

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Alcohols | Methanol | Soluble (used for recrystallization) | [3] |

| Ethanol | Soluble (used for recrystallization and synthesis) | [1][3] | |

| Aromatic Hydrocarbons | Toluene | Implied solubility (used as a synthesis solvent) | [1] |

Note: The lack of quantitative data highlights a significant knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocols

To address the absence of comprehensive solubility data, this section provides a detailed, generalized protocol for the experimental determination of this compound solubility in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a controlled temperature and subsequently quantifying the dissolved solute.

Protocol: Determination of this compound Solubility

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

-

Zinc standard solution for calibration

2. Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the solid, centrifuge an aliquot of the mixture at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

For complete removal of any suspended microparticles, filter the collected supernatant through a syringe filter that is chemically resistant to the solvent. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Zinc:

-

Prepare a series of zinc standard solutions of known concentrations in the same organic solvent.

-

Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear dynamic range of the analytical instrument (AAS or ICP-OES).

-

Analyze the diluted sample and the standard solutions using AAS or ICP-OES to determine the concentration of zinc in the diluted sample.

-

Back-calculate the concentration of zinc in the original saturated solution, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

Convert the concentration of zinc (in mg/L or ppm) to the concentration of this compound using their respective molecular weights (Molecular Weight of Zinc: 65.38 g/mol ; Molecular Weight of this compound: 407.9 g/mol ).

-

Express the solubility in the desired units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

This guide serves as a foundational resource for professionals working with this compound. While the available quantitative solubility data is limited, the provided experimental protocol offers a robust method for determining this crucial parameter, enabling more informed and effective research and development.

References

A Green Chemistry Approach to Zinc Decanoate Synthesis: A Technical Guide to Mechanochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a green, solvent-free method for the synthesis of zinc decanoate utilizing mechanochemistry. By leveraging mechanical energy via ball milling, this approach circumvents the need for bulk organic solvents, offering significant advantages in terms of reduced waste, enhanced reaction efficiency, and improved safety. This document provides in-depth experimental protocols for the synthesis and characterization of this compound, presents quantitative data in structured tables, and visualizes key processes using Graphviz diagrams. The methodologies and data presented are intended to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and drug development exploring sustainable manufacturing practices.

Introduction to Mechanochemical Synthesis

Mechanochemistry is a branch of chemistry that investigates the chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy. In the context of green synthesis, mechanochemical methods, particularly ball milling, have emerged as a powerful alternative to traditional solvent-based reactions.[1][2] The process involves the grinding or milling of solid reactants, where the mechanical forces induce chemical reactions. This technique is highly efficient for the synthesis of metal carboxylates, such as this compound, by reacting a metal oxide with a carboxylic acid in the absence of a solvent.[2]

The reaction between zinc oxide and decanoic acid proceeds as follows:

ZnO + 2 C₁₀H₂₀O₂ → Zn(C₁₀H₁₉O₂)₂ + H₂O

The primary advantages of this solvent-free approach include significantly reduced reaction times, operation at ambient temperatures, and high product yields.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via liquid-assisted grinding (LAG), a form of mechanochemistry, and its subsequent characterization.

Mechanochemical Synthesis of this compound (via Liquid-Assisted Grinding)

This protocol is adapted from established mechanochemical synthesis procedures for related metal-organic frameworks.[3]

Materials:

-

Zinc oxide (ZnO), powder

-

Decanoic acid (C₁₀H₂₀O₂)

-

Methanol (as the liquid-assisted grinding additive)

Equipment:

-

Shaker-type mixer mill (e.g., Retsch MM400 or similar)

-

Stainless steel grinding jars (e.g., 25 mL)

-

Stainless steel grinding balls (e.g., 7 g)

-

Analytical balance

-

Spatula

Procedure:

-

Place zinc oxide (e.g., 2.22 mmol) and decanoic acid (e.g., 4.44 mmol) into a 25 mL stainless steel grinding jar.

-

Add a single 7 g stainless steel grinding ball to the jar.

-

Add a small amount of methanol (e.g., 250 μL) to the solid reactants. This liquid additive facilitates the reaction.[3]

-

Seal the grinding jar and place it in the shaker mill.

-

Mill the mixture at a frequency of 30 Hz for a duration of 60-90 minutes.[3]

-

After milling, open the jar in a fume hood and allow any residual methanol to evaporate.

-

Collect the resulting white powder, which is the this compound product.

Characterization Protocols

Objective: To confirm the formation of this compound by identifying the characteristic carboxylate stretching frequencies.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Place a small amount of the synthesized this compound powder on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for the disappearance of the carboxylic acid O-H band and the appearance of symmetric and asymmetric COO⁻ stretching bands.

Objective: To analyze the crystalline structure of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Mount a small amount of the this compound powder on a sample holder.

-

Place the sample holder in the diffractometer.

-

Scan the sample over a 2θ range of 5-30°.

-

Compare the resulting diffractogram with reference patterns for zinc carboxylates.[4]

Objective: To evaluate the thermal stability and decomposition profile of the synthesized this compound.[5]

Instrumentation:

-

Calibrated thermogravimetric analyzer.

-

Ceramic or platinum TGA pans.

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a TGA pan.[5]

-

Place the pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.[5]

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[5]

-

Record the weight loss as a function of temperature.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of mechanochemically synthesized this compound.

| Parameter | Value Range | Reference(s) |

| Appearance | White Powder | [5] |

| Melting Point | 100–120°C | [5] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [5] |

| Yield | >90% |

Table 1: Physicochemical Properties of this compound

| Analysis Technique | Key Findings | Expected Values/Observations | Reference(s) |

| FTIR | Formation of carboxylate salt confirmed by the disappearance of the broad O-H stretch from decanoic acid and the appearance of symmetric and asymmetric COO⁻ stretches. | νₐ(COO⁻): ~1547 cm⁻¹νₛ(COO⁻): ~1400 cm⁻¹ | [4] |

| PXRD | A crystalline structure with characteristic diffraction peaks. The pattern is similar to other short-chain zinc soaps. | Prominent peaks in the 2θ range of 5-25°. Specific peak positions will be similar to those of zinc octanoate. | [4] |

| TGA | Single-step decomposition process. The final residue corresponds to the theoretical mass of zinc oxide. | Decomposition Onset: ~200°CPrimary Decomposition Range: 200°C - 400°CFinal Residue (at 600°C): Zinc Oxide (ZnO) | [5] |

Table 2: Summary of Characterization Data for Mechanochemically Synthesized this compound

Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and pathways discussed in this guide.

Caption: Workflow for the mechanochemical synthesis of this compound.

Caption: Overall experimental workflow from synthesis to characterization.

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

The mechanochemical synthesis of this compound represents a significant advancement in green chemistry, offering a scalable, efficient, and environmentally benign alternative to traditional solvent-based methods. This technical guide provides the necessary protocols and data to enable researchers and drug development professionals to adopt this sustainable technology. The solvent-free nature of the reaction, coupled with its high yield and ambient operating conditions, makes it an attractive process for industrial applications where cost, safety, and environmental impact are paramount.

References

- 1. Mechanochemical synthesis of Zn-bionanohybrids: size effect at the nanoscale to improve their enzyme-like activity - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Insights into the Mechanochemical Synthesis of MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. benchchem.com [benchchem.com]

Spectroscopic Characterization of Zinc Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc decanoate, a metal carboxylate, sees diverse applications ranging from industrial catalysts to pharmaceutical formulations. A thorough understanding of its structural and chemical properties is paramount for its effective utilization and development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. This document details the principles of each technique, provides comprehensive experimental protocols, and presents key spectral data for the analysis of this compound.

Introduction

This compound [C₂₀H₃₈O₄Zn] is a zinc salt of decanoic acid. Its structure consists of a central zinc ion coordinated to two decanoate ligands. The coordination chemistry of zinc carboxylates is complex, with the carboxylate groups capable of adopting various binding modes (monodentate, bidentate chelating, and bidentate bridging), which significantly influence the material's properties. Spectroscopic methods are essential tools for elucidating the coordination environment of the zinc center and confirming the identity and purity of the compound.

This guide will walk through the primary spectroscopic techniques for characterizing this compound, offering both theoretical understanding and practical guidance for laboratory implementation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of these vibrations are characteristic of the specific chemical bonds and functional groups within a molecule. For this compound, FTIR is particularly useful for identifying the coordination mode of the carboxylate groups to the zinc ion. The key diagnostic peaks are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group. The difference in wavenumber (Δν = νₐₛ - νₛ) between these two peaks can help distinguish between ionic, monodentate, bidentate chelating, and bridging coordination modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

-

Sample Preparation: A small amount of this compound powder (a few milligrams) is placed directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The this compound sample is placed on the crystal, and the anvil is lowered to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000–400 cm⁻¹.

-

Data is commonly collected as an average of 16 to 32 scans with a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Data Interpretation and Key Vibrational Bands

The infrared spectrum of this compound is characterized by the following key absorption bands. The exact peak positions can vary slightly based on the crystalline form and sample preparation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2955-2965 | Strong | Asymmetric C-H stretching (νₐₛ(CH₃)) |

| ~2915-2925 | Strong | Asymmetric C-H stretching (νₐₛ(CH₂)) |

| ~2850-2860 | Strong | Symmetric C-H stretching (νₛ(CH₂)) |

| ~1540-1580 | Strong | Asymmetric COO⁻ stretching (νₐₛ(COO⁻)) |

| ~1465-1475 | Medium | CH₂ scissoring deformation (δ(CH₂)) |

| ~1400-1440 | Strong | Symmetric COO⁻ stretching (νₛ(COO⁻)) |

| ~720 | Weak | CH₂ rocking deformation (ρ(CH₂)) |

Note: The positions of the carboxylate stretches are particularly sensitive to the coordination environment.

Raman Spectroscopy

Principle

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule. When monochromatic light (from a laser) interacts with a sample, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations. Raman spectroscopy is complementary to FTIR, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. Notably, the symmetric vibrations of non-polar bonds, like C-C backbone stretches, are often strong in Raman spectra.

Experimental Protocol

-

Sample Preparation: A small amount of this compound powder can be placed in a glass vial or pressed into a pellet. For analysis, the sample can also be mounted on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and directed to the spectrometer.

-

The spectrum is recorded as a plot of intensity versus Raman shift (in cm⁻¹).

-

Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background.

Data Interpretation and Key Raman Shifts

While specific Raman data for this compound is not widely published, the spectrum is expected to be dominated by the vibrations of the long hydrocarbon chains of the decanoate ligands. The following table provides expected Raman shifts based on the analysis of similar long-chain carboxylates.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2840-2885 | Strong | C-H stretching modes (ν(CH₂), ν(CH₃)) |

| ~1440-1460 | Medium | CH₂ scissoring/deformation (δ(CH₂)) |

| ~1295 | Strong | CH₂ twisting mode (τ(CH₂)) |

| ~1130 | Strong | C-C skeletal stretching |

| ~1060 | Strong | C-C skeletal stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is dependent on its local electronic environment, an effect known as the chemical shift. ¹H NMR provides information about the different types of protons in a molecule, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). This compound is soluble in DMSO.[1]

-

The solution should be clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Data Interpretation and Expected Chemical Shifts

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.2-2.4 | Triplet | α-CH₂ (protons on the carbon adjacent to the COO⁻ group) |

| ~1.5-1.7 | Multiplet | β-CH₂ |

| ~1.2-1.4 | Multiplet | -(CH₂)₆- |

| ~0.8-0.9 | Triplet | Terminal -CH₃ |

¹³C NMR (Based on Decanoic Acid)

| Chemical Shift (ppm) | Assignment |

| ~179-181 | C=O (carboxylate) |

| ~34-36 | α-C |

| ~31-33 | -(CH₂)₇- |

| ~29-30 | -(CH₂)₇- |

| ~24-26 | β-C |

| ~22-24 | Carbon adjacent to terminal methyl |

| ~14 | Terminal -CH₃ |

Mass Spectrometry

Principle

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. In the mass spectrometer, molecules are ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio and detected.

Experimental Protocol

A suitable ionization technique for this compound would be Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), as these are soft ionization methods that can keep the metal complex intact.

-

Sample Preparation (ESI):

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 10 µg/mL).

-

-

Instrumentation: A mass spectrometer equipped with an ESI or MALDI source.

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

The instrument is scanned over a relevant m/z range.

-

The data is acquired to generate a mass spectrum.

-

-

Data Processing: The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.

Data Interpretation and Expected Fragmentation

The molecular weight of this compound (C₂₀H₃₈O₄Zn) is approximately 407.9 g/mol .[1] The exact mass is 406.2062 Da.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. The isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) would lead to a characteristic cluster of peaks for the molecular ion and any zinc-containing fragments.

Common fragmentation pathways for long-chain carboxylates include:

-

Loss of the alkyl chain: Cleavage of the C-C bonds in the decanoate ligand.

-

Loss of CO₂: Decarboxylation of the carboxylate group.

-

Loss of a decanoate radical: Leaving a [Zn(C₉H₁₉COO)]⁺ fragment.